Amino benzoate;propane-1,2,3-triol

Description

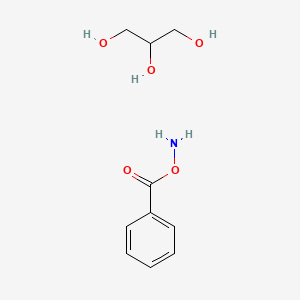

Amino benzoate;propane-1,2,3-triol is a conjugated molecule comprising an aminobenzoic acid moiety esterified with propane-1,2,3-triol (glycerol).

Properties

CAS No. |

120718-57-2 |

|---|---|

Molecular Formula |

C10H15NO5 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

amino benzoate;propane-1,2,3-triol |

InChI |

InChI=1S/C7H7NO2.C3H8O3/c8-10-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,8H2;3-6H,1-2H2 |

InChI Key |

SZLYQMYFZDQBDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON.C(C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino benzoate;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid derivatives with glycerol in the presence of a catalyst. The reaction typically requires heating and can be facilitated by acidic or basic catalysts to form the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the transesterification of benzoic acid esters with glycerol. This process can be optimized using various catalysts and reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Amino benzoate;propane-1,2,3-triol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl groups in propane-1,2,3-triol can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group in amino benzoate can be reduced to form amines.

Substitution: The ester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propane-1,2,3-triol can yield glyceraldehyde or glyceric acid, while reduction of amino benzoate can produce aniline derivatives.

Scientific Research Applications

Amino benzoate;propane-1,2,3-triol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme activity and metabolic pathways.

Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives

Mechanism of Action

The mechanism of action of amino benzoate;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. In biological systems, glycerol (propane-1,2,3-triol) is metabolized in the liver to dihydroxyacetone phosphate (DHAP), which enters the glycolytic pathway . The amino benzoate component can interact with enzymes and receptors, influencing biochemical processes.

Comparison with Similar Compounds

Amino Benzoate Derivatives

- Methyl 2-Aminobenzoate: Synthesized from 2-aminobenzoyl chloride and methanol, this compound serves as a precursor for quinazolinone derivatives with azo and triazole moieties .

- 1-(1H-Indol-3-yl)-Propane-1,2,3-Triol : Isolated from Streptomyces sp. KML-2, this glycerol-linked indole derivative exhibits potent antitumor activity (IC50 0.97 µg/mL against MCF-7 breast cancer cells) .

Glycerol Esters

- GABA-Glycerol Lipid Esters: These include 1-linolenoyl-2,3-bis(4-aminobutyryl)glycerol and 1,2-dilinolenoyl-3-(4-aminobutyryl)glycerol. They demonstrate enhanced blood-brain barrier penetration and prolonged neurophysiological activity compared to free GABA .

- Hexanoic Acid;Propane-1,2,3-Triol: A glycerol ester of hexanoic acid used in industrial applications, highlighting the versatility of glycerol in forming esters with diverse acids .

Antitumor Activity

- 1-(1H-Indol-3-yl)-Propane-1,2,3-Triol : Exhibits selective cytotoxicity against MCF-7 cells (IC50 0.97 µg/mL) and HeLa cells (IC50 7.8 µg/mL) .

- Cholesterol Metabolites (Cholestane-3β,5α,6β-Triol): Unlike the target compound, cholestane triol lacks carcinogenic activity but may promote tumorigenesis in combination with mutagens .

Neurophysiological Effects

- GABA-Glycerol Esters : Inhibit hippocampal population spikes with a duration 10× longer than GABA, acting as prodrugs for CNS delivery .

Immunomodulatory and Antimicrobial Properties

- Triazole-Containing Ligands: Derivatives like 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazole)amino]ethyl}aminoethanol show antimicrobial activity against bacterial and fungal strains .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.